Cas no 59-53-0 (2-acetamido-3-methyl-3-sulfanyl-butanoic acid)
59-53-0 structure
Product Name:2-acetamido-3-methyl-3-sulfanyl-butanoic acid
CAS-nummer:59-53-0
MF:C7H13NO3S
MW:191.248020887375
MDL:MFCD00004855
CID:371973
PubChem ID:27372
Update Time:2025-04-19
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- Valine,N-acetyl-3-mercapto-
- ACETYL-DL-PENICILLAMINE, N-(RG)(CALL)
- N-ACETYL-DL-PENICILLAMINE
- (+/-)-2-acetylamino-2-carboxy-1,1-dimethylethanethiol
- (+/-)-N-acetylpenicillamine
- ACETYL-DL-PENICILLAMINE,N
- N-acetyl-3-mercapto-,DL-Valine
- N-ACETYL-3-MERCAPTOVALINE
- N-Acetyl-DL-penicilamine
- N-acetyl-DL-penicillinamine
- usafhj-2
- n-acetylpenicillamine
- n-acetyl-d,l-penicillamine
- 2-acetamido-3-methyl-3-sulfanyl-butanoic acid
- 2-N-Boc-3-(4-Bromo-phenyl)-2-methylaminomethyl-propionicacid
- 2-Acetamido-3-mercapto-3-methylbutanoic acid
- 90580-84-0
- DL-Valine, N-acetyl-3-mercapto-
- Z239134016
- N-ACETYLPENICILLAMINE [MI]
- Q27271126
- CHEMBL1225
- EN300-39455
- N-Acetyl-3-sulfanylvaline
- NSC92752
- FT-0661328
- BRN 2327356
- P18093
- MFCD00078887
- NSC28039
- Valine, N-acetyl-3-mercapto-, DL-
- HY-W060216
- NS00014886
- N-ACETYLPENICILLAMINE, DL-
- 2-acetamido-3-methyl-3-sulfanylbutanoic acid
- NSC 92752
- NS00085928
- DL-N-acetylpenicillamine
- DTXSID90870390
- EINECS 200-434-2
- AKOS016901002
- NSC-28039
- N-Acetyl-3-mercapto-DL-valine
- CS-0052070
- N-ACETYL PENICILLAMINE
- MNNBCKASUFBXCO-UHFFFAOYSA-N
- N-Acetyl-3-sulfanylvaline #
- SCHEMBL521764
- AKOS002434089
- 2-(acetylamino)-3-mercapto-3-methylbutanoic acid
- 59-53-0
- MFCD00004855
- SY344147
- Valine, N-acetyl-3-mercapto-
- N-ACETYLPENICILLAMINE, (+/-)-
- AS-11387
- NSC-92752
- USAF HJ-2
- 8WNQ1H4H9T
- SB74492
- FT-0629812
- NSC 28039
- UNII-8WNQ1H4H9T
- DB-255602
-
- MDL: MFCD00004855
- Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)
- InChI-sleutel: MNNBCKASUFBXCO-UHFFFAOYSA-N
- LACHT: SC(C)(C)C(C(=O)O)NC(C)=O
Berekende eigenschappen
- Exacte massa: 191.06200
- Monoisotopische massa: 191.061614
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 197
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: -1
- Aantal tautomers: 2
- Topologisch pooloppervlak: 69.2
- XLogP3: 0.1
Experimentele eigenschappen
- Kleur/vorm: 结晶,易潮解。
- Dichtheid: 1.2684 (rough estimate)
- Smeltpunt: 183-189℃
- Kookpunt: 392.7±37.0 °C at 760 mmHg
- Vlampunt: 191.3±26.5 °C
- Brekindex: 1.6370 (estimate)
- PSA: 105.20000
- LogboekP: 0.67500
- Oplosbaarheid: 溶于水。
- Dampfdruk: 0.0±1.9 mmHg at 25°C
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- WGK Duitsland:3
- Veiligheidsinstructies: S22-S24/25
- FLUKA MERK F CODES:10-23
- RTECS:YV9380000
- Veiligheidstermijn:S24/25
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1251056-1g |
N-ACETYL-DL-PENICILLAMINE |
59-53-0 | 95% | 1g |
$555 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1251056-5g |
N-ACETYL-DL-PENICILLAMINE |
59-53-0 | 95% | 5g |
$2105 | 2024-06-07 | |
| TRC | B400053-1000mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 1g |
$ 316.00 | 2023-04-18 | ||
| TRC | B400053-25mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B400053-100mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B400053-250mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 250mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B400053-1g |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 1g |
$ 260.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-340087-1 g |
2-(acetylamino)-3-mercapto-3-methylbutanoic acid, |
59-53-0 | 95% | 1g |
¥2,347.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-340087A-5 g |
2-(acetylamino)-3-mercapto-3-methylbutanoic acid, |
59-53-0 | 95% | 5g |
¥6,882.00 | 2023-07-11 | |
| Enamine | EN300-39455-0.1g |
2-acetamido-3-methyl-3-sulfanylbutanoic acid |
59-53-0 | 95.0% | 0.1g |
$19.0 | 2025-03-21 |
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Gerelateerde literatuur
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
59-53-0 (2-acetamido-3-methyl-3-sulfanyl-butanoic acid) Gerelateerde producten
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